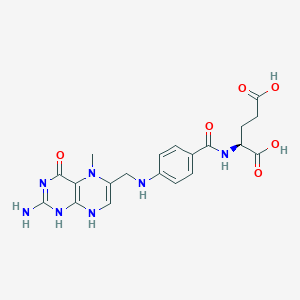

5-Methyldihydrofolate

Descripción

Significance of Folate Cofactors in Central Metabolic Hubs

Folate cofactors are a family of B vitamins that act as carriers of one-carbon units at various oxidation states. proteopedia.org This function is indispensable for several key metabolic pathways. One-carbon metabolism, which is orchestrated by these cofactors, is crucial for the de novo synthesis of purines (adenine and guanine) and thymidylate, the building blocks of DNA and RNA. creative-proteomics.commdpi.com Consequently, folate metabolism is fundamental for DNA replication, repair, and gene expression. researchgate.net

Furthermore, folate cofactors are integral to amino acid transformations. researchgate.net The interconversion of serine and glycine (B1666218), a major source of one-carbon units, is a folate-dependent reaction. creative-proteomics.com Folates also participate in the regeneration of methionine from homocysteine, a critical step in the methionine cycle. nih.gov This cycle produces S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids, thereby playing a crucial role in epigenetic regulation and cellular signaling. nih.gov Due to their central role in these fundamental processes, the study of folate cofactors is paramount in understanding both normal cellular function and the biochemical basis of various diseases.

Overview of 5-Methyldihydrofolate's Position within One-Carbon Metabolism

One-carbon metabolism comprises a series of interconnected pathways that manage the transfer of one-carbon units. nih.gov These pathways are primarily composed of the folate and methionine cycles. nih.gov Within the folate cycle, various forms of tetrahydrofolate (THF) carry one-carbon units in different oxidation states, including 5-methyl-THF, 5,10-methylene-THF, and 10-formyl-THF. nih.gov

This compound emerges as an oxidation product of 5-methyltetrahydrofolate (5-Me-THF). ebi.ac.ukresearchgate.net 5-Me-THF is the most reduced and predominant form of folate in circulation, and it donates its methyl group to homocysteine to form methionine in a reaction catalyzed by methionine synthase. nih.gov The oxidation of 5-Me-THF can lead to the formation of 5-Me-DHF. researchgate.net Research suggests that this compound can be formed from the tautomerization of the 5-iminium cation, which is an intermediate in the reduction of methylenetetrahydrofolate. ebi.ac.uk This quinonoid this compound is then typically reduced to 5-methyltetrahydrofolate. ebi.ac.uk

The table below outlines the key enzymes and reactions associated with the broader context of one-carbon metabolism in which this compound is situated.

| Enzyme | Abbreviation | Function | Relevance to this compound's Metabolic Environment |

| Dihydrofolate Reductase | DHFR | Reduces dihydrofolate (DHF) to tetrahydrofolate (THF). proteopedia.org | Maintains the pool of reduced folates necessary for one-carbon transfer reactions. |

| Methylenetetrahydrofolate Reductase | MTHFR | Catalyzes the irreversible reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. creative-proteomics.com | Produces the precursor to this compound's formation via oxidation. |

| Methionine Synthase | MS | Catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine, forming methionine and THF. proteopedia.org | The primary consumer of 5-methyltetrahydrofolate, influencing the pool available for potential oxidation to this compound. |

| Serine Hydroxymethyltransferase | SHMT | Catalyzes the reversible conversion of serine and THF to glycine and 5,10-methylenetetrahydrofolate. creative-proteomics.com | A key entry point of one-carbon units into the folate cycle. |

Contemporary Research Trajectories in this compound Biochemistry

Current research on this compound is often intertwined with studies on the stability and degradation of its parent compound, 5-methyltetrahydrofolate. For instance, studies have shown that 5-methyltetrahydrofolate can be photodegraded to this compound upon exposure to UVB radiation. ebi.ac.ukous-research.no This has implications for understanding the stability of folates under various environmental conditions.

Furthermore, the biological activity of folate oxidation products is a subject of ongoing research. While some studies have suggested that this compound may have some biological activity, it is generally considered to be less active than its fully reduced counterparts. ebi.ac.ukresearchgate.net Understanding the precise biological roles, if any, of this compound and other folate oxidation products remains an active area of biochemical inquiry. The potential for these compounds to act as biomarkers for oxidative stress or to influence metabolic pathways in subtle ways is a key focus of contemporary research.

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

59904-24-4 |

|---|---|

Fórmula molecular |

C20H23N7O6 |

Peso molecular |

457.4 g/mol |

Nombre IUPAC |

(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-3,8-dihydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C20H23N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,9,13,22H,6-8H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31)/t13-/m0/s1 |

Clave InChI |

VWNDXSYYCICZGD-ZDUSSCGKSA-N |

SMILES |

CN1C(=CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

SMILES isomérico |

CN1C(=CNC2=C1C(=O)N=C(N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

SMILES canónico |

CN1C(=CNC2=C1C(=O)N=C(N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Origen del producto |

United States |

Biosynthesis and Metabolic Interconversion of 5 Methyldihydrofolate

Enzymatic Pathways Leading to Dihydrofolate Precursors

The biosynthesis of dihydrofolate, the immediate precursor to most biologically active folates, begins with precursors from different metabolic pathways. In many microorganisms and plants, the process starts with the aromatic precursor chorismate. nih.gov This molecule is converted to p-aminobenzoic acid (PABA). nih.gov Concurrently, the pteridine (B1203161) portion of the folate molecule is synthesized from guanosine (B1672433) triphosphate (GTP). asm.org

These two components, PABA and the pteridine moiety, are then coupled to form dihydropteroate (B1496061). nih.govresearchgate.net This reaction is catalyzed by dihydropteroate synthase. researchgate.net Subsequently, the enzyme dihydrofolate synthase facilitates the addition of a glutamate (B1630785) molecule to dihydropteroate, yielding dihydrofolate (H₂PteGlu₁ or dihydropteroylmonoglutamate). nih.govasm.orgwikipedia.org

| Precursor | Enzyme | Product |

|---|---|---|

| Chorismate | Various enzymes | p-aminobenzoic acid (PABA) |

| Guanosine Triphosphate (GTP) | Various enzymes | Pteridine moiety |

| Dihydropterin + PABA | Dihydropteroate synthase | Dihydropteroate |

| Dihydropteroate + L-glutamate | Dihydrofolate synthase | Dihydrofolate |

Reductional Synthesis of 5-Methyldihydrofolate

The direct synthesis of this compound is intrinsically linked to the reduction of its unmethylated precursor, dihydrofolate.

The key enzyme in the final step of tetrahydrofolate synthesis is dihydrofolate reductase (DHFR). asm.orgwikipedia.orgproteopedia.org This enzyme catalyzes the reduction of the 7,8-dihydrofolate to 5,6,7,8-tetrahydrofolate (THF). researchgate.netvirginia.edunih.gov This reduction is a critical step, as THF is the parent compound for all biologically active folate coenzymes involved in one-carbon transfer reactions. asm.orgbmrb.io DHFR is a ubiquitous enzyme found in all organisms, highlighting its essential role in cellular metabolism. proteopedia.orgebi.ac.uk The activity of DHFR is crucial for maintaining the intracellular pool of THF required for the synthesis of purines, thymidylate, and certain amino acids. wikipedia.orgvirginia.edu

The reduction of dihydrofolate to tetrahydrofolate by DHFR is a stereospecific reaction that requires a hydride donor. The primary and specific electron donor for this enzymatic reaction is Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADPH). wikipedia.orgresearchgate.netnih.gov During the reaction, NADPH is oxidized to NADP⁺ as it donates a hydride ion to dihydrofolate. wikipedia.orgproteopedia.org The mechanism involves the transfer of a hydride from NADPH to the C6 position of the pteridine ring of dihydrofolate, accompanied by protonation at the N5 position. wikipedia.orgnih.gov The high intracellular ratio of NADPH to NADP⁺ favors this reductive synthesis.

| Component | Role |

|---|---|

| Dihydrofolate (DHF) | Substrate |

| Dihydrofolate Reductase (DHFR) | Enzyme |

| NADPH | Electron Donor (Cofactor) |

| Tetrahydrofolate (THF) | Product |

| NADP⁺ | Oxidized Cofactor |

Interconversion Dynamics with Tetrahydrofolate Derivatives

Once tetrahydrofolate is formed, it enters a complex network of interconversions, serving as a carrier of one-carbon units at various oxidation states.

Tetrahydrofolate is a precursor to 5-methyltetrahydrofolate (5-MTHF), the most abundant form of folate in human plasma. rheumaterx.com The conversion of THF to 5,10-methylenetetrahydrofolate is a key step, which is then irreversibly reduced to 5-methyltetrahydrofolate by the enzyme methylenetetrahydrofolate reductase (MTHFR). nih.govnih.gov 5-MTHF is the primary methyl donor for the conversion of homocysteine to methionine, a reaction catalyzed by methionine synthase. nih.govmdpi.com This reaction regenerates THF from 5-MTHF. mdpi.com While the formation of 5-MTHF from 5,10-methylenetetrahydrofolate is irreversible, the regeneration of THF from 5-MTHF links it back to the main folate pool.

The pool of tetrahydrofolate derivatives is in a dynamic state of interconversion, allowing the cell to respond to metabolic demands for one-carbon units. jmb.or.kr Tetrahydrofolate can be converted to various formylated derivatives, such as 10-formyltetrahydrofolate and 5-formyltetrahydrofolate (folinic acid). rheumaterx.comnih.gov These formylated folates are essential for de novo purine (B94841) synthesis. nih.gov For instance, 5-formyltetrahydrofolate can be converted to 5,10-methenyltetrahydrofolate, which then enters the cycle that can lead to the formation of 5,10-methylenetetrahydrofolate and subsequently 5-methyltetrahydrofolate. jmb.or.krnih.gov These interconversions are crucial for providing the necessary one-carbon units for the synthesis of nucleotides and amino acids, and for methylation reactions. researchgate.net

| Folate Derivative | Key Enzyme(s) | Metabolic Role |

|---|---|---|

| Dihydrofolate (DHF) | Dihydrofolate Reductase (DHFR) | Precursor to THF |

| Tetrahydrofolate (THF) | Serine Hydroxymethyltransferase (SHMT) | Accepts one-carbon units |

| 5,10-Methylenetetrahydrofolate | Methylenetetrahydrofolate Reductase (MTHFR) | Precursor to 5-MTHF, thymidylate synthesis |

| 5-Methyltetrahydrofolate (5-MTHF) | Methionine Synthase | Methyl donor for homocysteine remethylation |

| 10-Formyltetrahydrofolate | Various enzymes | Purine synthesis |

| 5-Formyltetrahydrofolate | 5-Formyltetrahydrofolate Cyclo-Ligase | Storage form, can enter one-carbon pool |

Integration of this compound Metabolism with Amino Acid Biosynthesis and Catabolism

The metabolic pathways of this compound are intricately connected with the synthesis and breakdown of amino acids, serving as a critical link in the transfer of one-carbon units. This integration is particularly evident in its relationship with the methionine and homocysteine cycles and its broader role in one-carbon metabolism, which is fundamental for the biosynthesis of various essential molecules.

Linkages to Methionine and Homocysteine Metabolic Cycles

This compound plays a pivotal role in the remethylation of homocysteine to form the essential amino acid methionine. This reaction is a central component of the methionine cycle and is crucial for maintaining appropriate levels of both methionine and homocysteine. The primary reaction involves the transfer of a methyl group from this compound to homocysteine, a process catalyzed by the enzyme methionine synthase (MTR), also known as 5-methyltetrahydrofolate-homocysteine methyltransferase. nih.govnih.govproteopedia.org This enzymatic reaction is dependent on vitamin B12 (cobalamin) as a cofactor. nih.govnih.gov

The process begins with the binding of the methyl group from this compound to the cobalamin cofactor of methionine synthase, forming methylcobalamin. nih.gov Subsequently, the methyl group is transferred to homocysteine, resulting in the formation of methionine and the regeneration of tetrahydrofolate (THF). nih.govnih.gov This regenerated THF can then re-enter the folate cycle to be converted back into various folate derivatives, including 5,10-methylenetetrahydrofolate, which can then be reduced to this compound, thus completing the cycle.

A key regulatory point in this pathway is the enzyme methylenetetrahydrofolate reductase (MTHFR), which catalyzes the irreversible reduction of 5,10-methylenetetrahydrofolate to this compound. creative-proteomics.com The activity of MTHFR is allosterically inhibited by S-adenosylmethionine (SAM), the body's primary methyl donor, which is synthesized from methionine. creative-proteomics.com When SAM levels are high, MTHFR is inhibited, reducing the production of this compound and thereby slowing down the remethylation of homocysteine. This feedback mechanism ensures a balance in the flux of one-carbon units between nucleotide synthesis and methylation reactions. creative-proteomics.com

Disturbances in this cycle, such as deficiencies in folate or vitamin B12, or genetic polymorphisms in the MTHFR gene, can lead to impaired remethylation of homocysteine. nih.gov This can result in an accumulation of homocysteine in the blood, a condition known as hyperhomocysteinemia, and a decrease in the availability of methionine and SAM.

Table 1: Key Enzymes and Cofactors in the Methionine-Homocysteine Cycle Involving this compound

| Enzyme | Substrates | Products | Cofactor(s) |

| Methionine Synthase (MTR) | This compound, Homocysteine | Tetrahydrofolate, Methionine | Vitamin B12 (Cobalamin) |

| Methylenetetrahydrofolate Reductase (MTHFR) | 5,10-Methylenetetrahydrofolate | This compound | FAD |

| S-Adenosylhomocysteine Hydrolase (SAHH) | S-Adenosylhomocysteine | Homocysteine, Adenosine | NAD+ |

| Methionine Adenosyltransferase (MAT) | Methionine, ATP | S-Adenosylmethionine, Pyrophosphate, Phosphate |

Role in One-Carbon Unit Transfer Pathways

This compound is the most reduced and prevalent form of folate in the circulation, carrying a one-carbon unit in the form of a methyl group. nih.gov Its primary function within one-carbon metabolism is to act as the methyl donor for the remethylation of homocysteine to methionine, as detailed in the previous section. nih.gov This single reaction represents a critical intersection between the folate and methionine cycles. proteopedia.org

While other folate derivatives, such as 5,10-methylenetetrahydrofolate and 10-formyltetrahydrofolate, are directly involved in the synthesis of purines and thymidylate (a precursor for DNA synthesis), the role of this compound is more specialized. creative-proteomics.comyoutube.com The transfer of its methyl group is essentially the final step in a series of interconversions of one-carbon units carried by tetrahydrofolate.

The one-carbon units enter the folate pool from various sources, primarily the amino acid serine. creative-proteomics.com Serine hydroxymethyltransferase (SHMT) catalyzes the transfer of a hydroxymethyl group from serine to tetrahydrofolate, producing 5,10-methylenetetrahydrofolate and glycine (B1666218). creative-proteomics.com This 5,10-methylenetetrahydrofolate can then be utilized for thymidylate synthesis or be further converted.

The conversion of 5,10-methylenetetrahydrofolate to this compound by MTHFR is a key branching point in one-carbon metabolism. creative-proteomics.com This irreversible step commits the one-carbon unit to the methionine synthesis pathway. The regulation of MTHFR by SAM ensures that the distribution of one-carbon units is responsive to the cell's metabolic needs for methylation versus nucleotide synthesis. creative-proteomics.com

Table 2: Major One-Carbon Unit Transfer Pathways and the Role of Folate Derivatives

| Folate Derivative | One-Carbon Unit | Metabolic Function |

| This compound | Methyl (-CH3) | Remethylation of homocysteine to methionine |

| 5,10-Methylenetetrahydrofolate | Methylene (B1212753) (-CH2-) | Synthesis of thymidylate; interconversion to other folate forms |

| 10-Formyltetrahydrofolate | Formyl (-CHO) | Synthesis of purine nucleotides |

| 5,10-Methenyltetrahydrofolate | Methenyl (=CH-) | Interconversion between 5,10-methylenetetrahydrofolate and 10-formyltetrahydrofolate |

Enzymology and Catalytic Mechanisms Governing 5 Methyldihydrofolate Transformations

Characterization of Enzymes Facilitating 5-Methyldihydrofolate Synthesis and Catabolism

The synthesis of 5-methyltetrahydrofolate (the reduced, active form of this compound) is a critical step linking the folate and methionine cycles. This conversion is primarily catalyzed by 5,10-methylenetetrahydrofolate reductase (MTHFR), which utilizes 5,10-methylenetetrahydrofolate as its substrate. The generation of this substrate, in turn, depends on other key enzymes in the folate pathway, including dihydrofolate reductase (DHFR) and serine hydroxymethyltransferase (SHMT).

The enzymes responsible for producing and utilizing folate derivatives possess distinct structural features that are crucial for their catalytic function and regulation.

Dihydrofolate Reductase (DHFR): This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a foundational step in activating dietary folate. nih.govwikipedia.org In mammals, DHFR is a monofunctional protein, whereas in prokaryotes it can be part of a bifunctional unit with thymidylate synthase. nih.gov Its primary function is to replenish the cellular pool of THF, which is essential for subsequent one-carbon transfer reactions. nih.gov

Serine Hydroxymethyltransferase (SHMT): SHMT facilitates the reversible conversion of THF and serine into 5,10-methylenetetrahydrofolate (5,10-CH2-THF) and glycine (B1666218). portlandpress.com This reaction is a major source of one-carbon units. Folate-mediated one-carbon metabolism is compartmentalized within the cell, and the enzymes of the de novo thymidylate pathway, including SHMT1, have been shown to form a multienzyme complex associated with the nuclear lamina during DNA replication. nih.gov

5,10-Methylenetetrahydrofolate Reductase (MTHFR): MTHFR is a pivotal enzyme that catalyzes the irreversible reduction of 5,10-CH2-THF to 5-methyltetrahydrofolate (5-CH3-THF). mdpi.com This reaction commits one-carbon units to the methionine cycle for use in methylation reactions. researchgate.net The structure of MTHFR varies between organisms. In bacteria, it typically consists of a single catalytic domain with a β8α8 (TIM) barrel architecture. portlandpress.com Eukaryotic MTHFRs are more complex, featuring an N-terminal catalytic domain and a C-terminal regulatory domain that binds S-adenosylmethionine (SAM), the end-product of the methionine cycle, for allosteric inhibition. portlandpress.comnih.gov The human MTHFR crystal structure reveals that this regulatory domain also provides the main interface for the enzyme's homodimerization. researchgate.netnih.gov

Table 1: Overview of Key Folate-Converting Enzymes

| Enzyme | Abbreviation | Function | Structural Features |

| Dihydrofolate Reductase | DHFR | Reduces dihydrofolate to tetrahydrofolate. nih.govwikipedia.org | Monofunctional enzyme in mammals. nih.gov |

| Serine Hydroxymethyltransferase | SHMT | Catalyzes the reversible conversion of serine and THF to 5,10-methylenetetrahydrofolate and glycine. portlandpress.com | Can serve as a scaffold protein for the formation of a de novo thymidylate synthesis complex in the nucleus. nih.gov |

| 5,10-Methylenetetrahydrofolate Reductase | MTHFR | Irreversibly reduces 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. mdpi.com | Contains an N-terminal catalytic domain (TIM-barrel) and, in eukaryotes, a C-terminal regulatory domain for allosteric inhibition by S-adenosylmethionine (SAM). portlandpress.comnih.gov Functions as a homodimer. researchgate.net |

The catalytic activities of folate-converting enzymes are dependent on specific cofactors that act as electron donors or assist in the chemical transformation.

Dihydrofolate Reductase (DHFR): This enzyme utilizes Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADPH) as an electron donor to reduce the double bond in the pyrazine (B50134) ring of dihydrofolate, yielding tetrahydrofolate. wikipedia.orgnih.gov

Serine Hydroxymethyltransferase (SHMT): The activity of SHMT requires pyridoxal (B1214274) phosphate (PLP), a derivative of vitamin B6, which is essential for the enzymatic process involving the amino acid serine. youtube.com

5,10-Methylenetetrahydrofolate Reductase (MTHFR): Eukaryotic MTHFRs are typically flavoproteins that use Flavin Adenine Dinucleotide (FAD) as a prosthetic group and NADPH as the electron donor for the reduction of the methylene (B1212753) group. portlandpress.comyoutube.com However, some bacterial MTHFRs, such as the one from Mycobacterium smegmatis, are unique in that they are flavin-independent and utilize NADH directly as the exclusive cofactor. portlandpress.com

Methionine Synthase (MS): This enzyme utilizes the product of the MTHFR reaction, 5-methyltetrahydrofolate, as a methyl donor to convert homocysteine to methionine. The catalytic cycle of methionine synthase is critically dependent on a cobalamin (Vitamin B12) cofactor. youtube.commdpi.com

Table 2: Cofactor Requirements for Folate Pathway Enzymes

| Enzyme | Required Cofactor(s) | Role of Cofactor |

| Dihydrofolate Reductase (DHFR) | NADPH wikipedia.org | Electron donor for the reduction of dihydrofolate. |

| Serine Hydroxymethyltransferase (SHMT) | Pyridoxal Phosphate (PLP / Vitamin B6) youtube.com | Assists in the transfer of the hydroxymethyl group from serine. |

| 5,10-Methylenetetrahydrofolate Reductase (MTHFR) | FAD, NADPH (eukaryotes) portlandpress.comyoutube.com; NADH (some bacteria) portlandpress.com | FAD acts as a prosthetic group; NADPH/NADH serves as the ultimate electron donor. |

| Methionine Synthase (MS) | Cobalamin (Vitamin B12) youtube.commdpi.com | Accepts and transfers the methyl group from 5-methyltetrahydrofolate. |

Kinetic and Mechanistic Studies of this compound-Modifying Enzymes

Kinetic and mechanistic studies provide insight into the efficiency, specificity, and reaction pathways of enzymes involved in this compound metabolism.

Intracellular folates exist as polyglutamates, where a chain of glutamate (B1630785) residues is attached to the molecule. This polyglutamylation enhances cellular retention and often improves the affinity of the folate for its dependent enzymes. koreamed.orgkoreamed.org

Studies on enzymes from pig liver have demonstrated that folylpolyglutamate inhibitors can bind 3 to 500 times more tightly than their corresponding monoglutamate forms. nih.gov The effect of polyglutamylation on catalytic parameters varies between enzymes:

MTHFR and SHMT: Both enzymes show decreased Km values for folylpolyglutamate substrates compared to monoglutamates, indicating a higher affinity for the polyglutamated forms. nih.gov

Methylenetetrahydrofolate Dehydrogenase: This enzyme shows no significant differences in the catalytic parameters between monoglutamate and polyglutamate substrates. nih.govnih.gov

Thymidylate Synthase: This enzyme exhibits small effects on Km and Vmax values but shows a reversal in the order of substrate addition and product release when using polyglutamate substrates compared to monoglutamates. nih.gov

Understanding the catalytic cycle of an enzyme involves identifying the transient states and intermediates formed during the reaction. The catalytic cycle of DHFR has been well-studied and proceeds through five key intermediates:

Holoenzyme (E:NADPH): The enzyme bound to its cofactor.

Michaelis complex (E:NADPH:DHF): The ternary complex with both cofactor and substrate bound.

Ternary product complex (E:NADP+:THF): The complex after hydride transfer but before product release.

Tetrahydrofolate binary complex (E:THF): The complex after NADP+ has been released.

THF:NADPH complex (E:NADPH:THF): The complex after NADPH has rebound but before THF is released.

For DHFR, the rate-determining step in the steady-state turnover is the dissociation of the product, tetrahydrofolate (THF). wikipedia.org

The mechanism for MTHFR involves a hydride transfer from the reduced FAD cofactor to the C11-methylene group of 5,10-methylenetetrahydrofolate. portlandpress.com In flavin-independent MTHFRs, a similar hydride transfer occurs directly from the NADH cofactor. portlandpress.com The reaction is subject to allosteric inhibition by SAM, which binds to the regulatory domain and reduces enzyme activity, thereby providing a feedback mechanism to control the flux of one-carbon units into the methionine cycle. researchgate.netnih.govresearchgate.net

Regulation and Homeostatic Control of 5 Methyldihydrofolate Cellular Concentrations

Allosteric Regulation of Enzymes in Folate Metabolism

Allosteric regulation provides a rapid and sensitive mechanism for controlling the flux through the folate metabolic pathway in response to the immediate metabolic needs of the cell. A primary example of this is the regulation of 5,10-methylenetetrahydrofolate reductase (MTHFR), the enzyme responsible for the irreversible conversion of 5,10-methylenetetrahydrofolate to 5-Methyldihydrofolate.

Key Allosteric Regulators of MTHFR:

| Regulator | Effect on MTHFR Activity | Mechanism |

| S-adenosylmethionine (SAM) | Inhibition | SAM, the product of the methionine cycle which utilizes this compound, acts as a potent allosteric inhibitor of MTHFR. It binds to a regulatory domain on the enzyme, inducing a conformational change that decreases its catalytic activity. This feedback inhibition ensures that the production of this compound is curtailed when the downstream product, SAM, is abundant. |

| S-adenosyl-L-homocysteine (SAH) | Relief of Inhibition | SAH, the demethylated product of SAM, can relieve the SAM-mediated inhibition of MTHFR. This allows for the fine-tuning of this compound synthesis based on the cellular methylation potential, as represented by the SAM/SAH ratio. |

This allosteric control of MTHFR is a critical juncture in one-carbon metabolism, effectively linking the folate and methionine cycles and allowing the cell to respond swiftly to changes in methyl donor availability.

Transcriptional and Translational Control of this compound Pathway Enzymes

In addition to rapid allosteric control, the cellular levels of enzymes involved in the this compound pathway are regulated at the level of gene expression, providing a more long-term adaptation to metabolic demands.

Transcriptional Regulation:

The expression of the MTHFR gene is controlled by a promoter region that contains several characteristic elements, including binding sites for transcription factors such as SP1, AP1, and AP2. The activity of this promoter can be influenced by various cellular signals, leading to changes in the rate of MTHFR transcription and, consequently, the amount of MTHFR enzyme produced.

Furthermore, epigenetic modifications, such as DNA methylation, play a role in regulating MTHFR gene expression. Hypermethylation of the MTHFR promoter region has been associated with reduced gene expression, leading to lower levels of the MTHFR enzyme.

MicroRNAs (miRNAs), which are small non-coding RNA molecules, also contribute to the post-transcriptional regulation of MTHFR. For instance, miR-149 has been shown to downregulate MTHFR expression, adding another layer of control to the synthesis of this compound.

Translational Regulation:

A notable example of translational control within the broader folate pathway is the autoregulation of dihydrofolate reductase (DHFR). DHFR is responsible for reducing dihydrofolate to tetrahydrofolate, a precursor for various folate cofactors, including the substrate for MTHFR. The DHFR enzyme can bind to its own messenger RNA (mRNA), which inhibits its translation into protein. This autoregulatory loop ensures that the production of DHFR is tightly coupled to the availability of its substrate and the cellular demand for tetrahydrofolate derivatives.

Feedback and Feedforward Regulatory Mechanisms in Folate Homeostasis

The maintenance of folate homeostasis relies on intricate feedback and feedforward loops that ensure a balanced supply of one-carbon units for various metabolic processes.

Feedback Inhibition:

The allosteric inhibition of MTHFR by S-adenosylmethionine (SAM) is a classic example of feedback inhibition. When SAM levels are high, it signals an abundance of methyl groups, leading to the downregulation of this compound production. This prevents the overaccumulation of methyl donors and helps to maintain a stable metabolic environment. The sensitivity of MTHFR to SAM-mediated inhibition can be further enhanced by phosphorylation of the enzyme, demonstrating an additional layer of regulatory complexity.

In plant models, another form of feedback regulation has been observed where 5-formyl-tetrahydrofolate, a storage form of folate, can competitively inhibit dihydrofolate reductase-thymidylate synthase (DHFR-TS), an enzyme involved in its own biosynthesis. This suggests that feedback control is a conserved strategy for regulating folate metabolism across different organisms.

Cross-Talk with Other Metabolic Regulatory Networks and Global Homeostasis

Interaction with the Methionine Cycle:

The folate and methionine cycles are inextricably linked at the methionine synthase reaction, where this compound provides the methyl group for the conversion of homocysteine to methionine. This reaction is essential for regenerating methionine, which is then converted to S-adenosylmethionine (SAM), the universal methyl donor. The regulation of MTHFR by SAM and SAH, as discussed earlier, is a prime example of this cross-talk, ensuring that the production of this compound is responsive to the cell's methylation capacity.

Connection to Nucleotide Synthesis:

Folate derivatives are indispensable for the de novo synthesis of purines and the synthesis of thymidylate, a pyrimidine. Specifically, 10-formyltetrahydrofolate is required for two steps in the purine (B94841) biosynthesis pathway, while 5,10-methylenetetrahydrofolate is the one-carbon donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). The availability of this compound influences the pool of other folate derivatives, thereby impacting the rate of nucleotide synthesis. This intricate connection ensures that the building blocks for DNA and RNA synthesis are available in concert with the cell's proliferative status.

Broader Metabolic Integration:

Molecular and Cellular Impact of 5 Methyldihydrofolate

Subcellular Distribution and Compartmentalization of 5-Methyldihydrofolate and its Metabolic Enzymes

Folate-mediated one-carbon metabolism is not uniformly distributed throughout the cell but is instead highly organized into distinct subcellular compartments, primarily the cytoplasm, mitochondria, and nucleus. nih.gov This compartmentalization allows for the independent regulation of specific metabolic functions and the channeling of one-carbon units to meet the unique demands of each organelle.

Organelle-Specific Folate Metabolism

The cytoplasm and mitochondria represent the major hubs of folate metabolism, each containing a distinct set of folate-dependent enzymes and pathways.

Cytosolic Folate Metabolism : The cytoplasm is the primary site for the de novo synthesis of purines and thymidylate (a crucial component of DNA). mdpi.com It is also where the methionine cycle occurs, linking 5-MTHF to the production of SAM for methylation reactions. The key enzymes of these pathways, including dihydrofolate reductase (DHFR) and thymidylate synthase, are located in the cytosol. youtube.com

Mitochondrial Folate Metabolism : Mitochondria possess their own distinct folate pathway, which is essential for several functions. It is the primary site for the catabolism of serine to generate one-carbon units. These units are used within the mitochondria for the synthesis of formyl-methionyl-tRNA (fMet-tRNA), which is required for the initiation of mitochondrial protein synthesis. nih.gov The mitochondrial pathway can also export one-carbon units (in the form of formate) to the cytoplasm to support cytosolic biosynthesis. nih.gov

The transport of folate derivatives across the mitochondrial inner membrane is a regulated process, mediated by specific carriers such as SLC25A32. nih.gov This ensures that each compartment can maintain its own pool of folates, tailored to its specific metabolic roles.

Spatial Regulation of Enzymatic Activities

The spatial separation of folate-metabolizing enzymes is a key aspect of their regulation. Many of the core enzymes exist as distinct isozymes localized to either the cytoplasm or mitochondria.

A prime example is serine hydroxymethyltransferase (SHMT) , which catalyzes the reversible conversion of serine and THF to glycine (B1666218) and 5,10-methylenetetrahydrofolate. The cytosolic isoform, SHMT1, provides one-carbon units for thymidylate and purine (B94841) synthesis. The mitochondrial isoform, SHMT2, is the major source of one-carbon units in many cell types and plays a crucial role in mitochondrial biosynthesis and replenishing the cytosolic one-carbon pool.

This dual localization allows the cell to generate one-carbon units from different sources and direct them toward different metabolic fates depending on cellular needs. The activity and expression of these enzymes are also temporally regulated, for instance, in coordination with the cell cycle to ensure that nucleotide precursors are available during the S-phase for DNA replication. nih.gov This intricate spatial and temporal regulation underscores the sophisticated control mechanisms governing folate metabolism to maintain cellular homeostasis and epigenetic fidelity.

| Enzyme | Primary Location(s) | Key Function |

|---|---|---|

| Dihydrofolate Reductase (DHFR) | Cytosol | Reduces dihydrofolate (DHF) to tetrahydrofolate (THF). mdpi.comyoutube.com |

| Serine Hydroxymethyltransferase (SHMT1/SHMT2) | Cytosol (SHMT1), Mitochondria (SHMT2) | Generates 5,10-methylenetetrahydrofolate from serine. nih.gov |

| Methylenetetrahydrofolate Reductase (MTHFR) | Cytosol | Irreversibly converts 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate (5-MTHF). nih.gov |

| Methionine Synthase (MS) | Cytosol | Regenerates methionine from homocysteine using 5-MTHF. oregonstate.edu |

| Thymidylate Synthase (TS) | Cytosol, Nucleus | Synthesizes dTMP from dUMP for DNA synthesis. nih.gov |

| Mitochondrial Folate Transporter (SLC25A32) | Mitochondrial Inner Membrane | Transports folate monoglutamates into the mitochondrial matrix. nih.gov |

Membrane Transport Mechanisms for Folate Derivatives

The cellular accumulation of this compound and other folate derivatives is a complex process governed by a sophisticated interplay of influx, efflux, and intracellular retention mechanisms. The ability of cells to acquire and maintain adequate levels of these essential cofactors is critical for fundamental processes such as DNA synthesis, repair, and methylation reactions. This regulation is mediated by specific protein transporters embedded within the cell membrane that control the bidirectional movement of folates and by intracellular enzymatic modifications that trap them within the cytoplasm.

Investigating Specific Cellular Uptake Systems

The cellular uptake of reduced folates like 5-methyltetrahydrofolate, the biologically active form of this compound, is primarily mediated by three distinct transport systems: the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRs). nih.gov These systems exhibit different affinities, transport mechanisms, and pH dependencies, allowing for folate absorption and distribution in various tissues and physiological conditions.

Reduced Folate Carrier (RFC)

The reduced folate carrier (encoded by the SLC19A1 gene) is the major transport system for reduced folates in most mammalian cells and tissues. nih.govnih.gov It functions as a bidirectional anion exchanger, transporting reduced folates into the cell in exchange for intracellular organic phosphates. nih.gov RFC operates optimally at a neutral pH of 7.4, which is characteristic of blood and most extracellular fluids. nih.govnih.gov Its primary physiological substrate is 5-methyltetrahydrofolate (5-MTHF), the main circulating form of folate in the body. nih.gov In contrast, RFC has a significantly lower affinity for the oxidized form, folic acid. nih.gov Studies in various cell lines have demonstrated the carrier's critical role; for instance, in human ovarian carcinoma cells, inhibition of RFC functionality reduced the accumulation of 5-MTHF by over 70%, highlighting its dominant role in folate uptake compared to other systems in these cells. nih.gov

Proton-Coupled Folate Transporter (PCFT)

The proton-coupled folate transporter (encoded by the SLC46A1 gene) functions as a proton-folate symporter, coupling the uptake of folates to the inwardly directed flow of protons down an electrochemical gradient. nih.govnih.gov A key distinguishing characteristic of PCFT is its optimal function at an acidic pH, with maximal transport activity observed around pH 5.5. nih.gov This property makes PCFT the primary mechanism for the absorption of dietary folates in the acidic microenvironment of the proximal small intestine. nih.govphysoc.org PCFT is also crucial for transporting folates across the choroid plexus into the central nervous system. nih.govwikipedia.org Unlike RFC, PCFT transports 5-MTHF and folic acid with similarly high affinity. nih.gov

Folate Receptors (FRs)

Folate receptors (FRs) are high-affinity, glycosylphosphatidylinositol (GPI)-anchored proteins that bind folate and its derivatives. The most studied isoform, FR-alpha, is over-expressed in several types of cancers, such as ovarian carcinomas. nih.gov FRs mediate folate uptake through a process known as potocytosis, where the receptor-folate complex is internalized into the cell via caveolae, which are specialized lipid rafts. nih.gov Once inside, the folate is released into the cytoplasm. nih.gov Research has shown that FRs can increase the efficiency of 5-methyltetrahydrofolate uptake by 30-fold and are essential for cell growth in environments with low, physiological concentrations of this vitamin. nih.gov Although FRs have a very high affinity for folates, their transport capacity is generally lower than that of RFC and PCFT. In ovarian carcinoma cells that co-express both RFC and FR-alpha, RFC was found to be the predominant transporter for 5-MTHF. nih.gov

The following table summarizes the key characteristics of these cellular uptake systems for folate derivatives.

| Transporter System | Gene | Mechanism | Optimal pH | Affinity for 5-MTHF (Km/Kt) | Primary Location/Role |

| Reduced Folate Carrier (RFC) | SLC19A1 | Anion Exchange | Neutral (7.4) | ~1–5 µM nih.gov | Major transporter in most systemic tissues nih.gov |

| Proton-Coupled Folate Transporter (PCFT) | SLC46A1 | H+ Symport | Acidic (5.5) | ~0.5–3 µM wikipedia.org | Intestinal absorption; transport into the CNS nih.govwikipedia.org |

| Folate Receptors (FRs) | FOLR1, etc. | Receptor-Mediated Endocytosis (Potocytosis) | Neutral (7.4) | High (nM range) | Tissues with low folate; overexpressed in some cancers nih.govnih.gov |

Efflux Pathways and Intracellular Retention

Maintaining cellular folate homeostasis requires a balance between uptake and the mechanisms that control efflux (the removal of folates from the cell) and intracellular retention.

Efflux Pathways

The efflux of folates from cells is primarily handled by members of the ATP-binding cassette (ABC) superfamily of transporters. nih.gov These proteins function as ATP-driven pumps that actively export a wide range of substrates, including folate monoglutamates. nih.gov Several multidrug resistance proteins (MRPs), which belong to the ABCC subfamily, and breast cancer resistance protein (BCRP, or ABCG2) have been identified as key folate exporters. nih.gov Overexpression of these transporters can lead to a significant reduction in the intracellular pool of reduced folates. nih.gov Conversely, the loss of their function can cause an expansion of the cellular folate pool. nih.gov These efflux pumps are a crucial component of cellular resistance to antifolate drugs like methotrexate, as they actively pump the therapeutic agents out of malignant cells. nih.gov

Intracellular Retention

The primary mechanism for the intracellular retention of folates is polyglutamylation. This is a post-translational modification where additional glutamate (B1630785) residues are added to the folate molecule in a stepwise manner. nih.gov This reaction is catalyzed by the enzyme folylpoly-γ-glutamate synthetase (FPGS). nih.gov The addition of the negatively charged glutamate tails increases the size and anionic charge of the folate molecule, effectively trapping it within the cell, as polyglutamated folates are poor substrates for efflux transporters like the MRPs and BCRP. physoc.org Studies have shown that after transport into the cell, 5-methyltetrahydrofolate undergoes polyglutamylation. nih.govnih.gov This metabolic trapping is essential for building up a sufficient intracellular reserve of folates to support cellular processes. The reverse reaction, the removal of glutamate residues, is catalyzed by γ-glutamyl hydrolase (GGH), which converts folylpolyglutamates back to monoglutamate forms that can be exported from the cell. nih.gov

Advanced Analytical Methodologies for 5 Methyldihydrofolate Research

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography stands as a cornerstone for the separation and quantification of folate vitamers. Its versatility allows for various configurations tailored to the specific needs of folate analysis.

Reversed-Phase HPLC with Diode Array Detection (DAD)

Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a diode array detector (DAD) is a widely used method for the determination of folates. acs.org This technique separates compounds based on their hydrophobicity. In the context of folate analysis, C8 and C18 bonded silica (B1680970) gel columns are commonly employed. vedomostincesmp.ru

A typical mobile phase consists of a binary mixture, such as aqueous acetic acid and methanol, run in a gradient to achieve optimal separation. nih.gov For instance, a gradient can start with a low percentage of the organic solvent (e.g., 10% methanol) and gradually increase to elute more hydrophobic compounds. nih.gov The DAD allows for the monitoring of absorbance at multiple wavelengths simultaneously, which aids in the identification and purity assessment of the folate vitamers. acs.orgtdl.org For folic acid, a detection wavelength of 280 nm is often utilized. vedomostincesmp.ru This method has proven effective for determining folic acid in complex matrices like fortified rice and multivitamin preparations. acs.orgvedomostincesmp.ru

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed phase C18 EC (250 × 3 mm, 5 μm) | nih.gov |

| Mobile Phase | A: 0.1% aqueous acetic acid, B: Methanol | nih.gov |

| Flow Rate | 0.4 mL/min | nih.gov |

| Detection | Diode Array Detector (DAD) | acs.orgnih.gov |

| Detection Wavelength | 280 nm for folic acid | vedomostincesmp.ru |

Affinity Chromatography for Folate Purification

Affinity chromatography is a powerful technique for the purification and enrichment of folates from complex biological samples prior to HPLC analysis. nih.govnih.gov This method utilizes the specific binding affinity between a folate-binding protein (FBP) immobilized on a solid support and the folate vitamers. nih.gov Bovine FBP is commonly used for this purpose. nih.gov

The process involves loading a sample extract onto the affinity column, where folates bind to the FBP. thermofisher.com Unbound components are then washed away. thermofisher.com Subsequently, the purified folates are eluted by changing the buffer conditions to disrupt the binding interaction. thermofisher.com This purification step significantly enhances the sensitivity and specificity of the subsequent HPLC or LC-MS/MS analysis by removing interfering substances. nih.govnih.gov This technique has been successfully applied to quantify 5-methyltetrahydrofolate in fortified foods and human plasma. nih.govnih.gov

| Step | Description | Reference |

|---|---|---|

| Binding | Sample containing folates is passed through a column with immobilized Folate Binding Protein (FBP). Folates bind to FBP. | nih.gov |

| Washing | Unbound sample components are washed from the column with a buffer that maintains the folate-FBP interaction. | thermofisher.com |

| Elution | The buffer is changed to disrupt the binding, releasing the purified folates from the column for collection. | thermofisher.com |

Mass Spectrometry-Based Quantitation and Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers unparalleled sensitivity and specificity for the analysis of 5-methyldihydrofolate and other folate vitamers.

Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Isotope dilution LC-MS/MS is considered a gold standard and a candidate reference method for the accurate quantification of folate vitamers in biological samples such as serum and plasma. nih.govnih.govresearchgate.net This technique involves adding a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₅]-5-methyltetrahydrofolate) to the sample at the beginning of the extraction process. nih.govnih.gov

The analyte and its labeled internal standard co-elute from the LC column and are detected by the mass spectrometer. Because the analyte and the internal standard have nearly identical chemical and physical properties, any loss of analyte during sample preparation and analysis is compensated for by a proportional loss of the internal standard. nih.gov Quantification is based on the ratio of the signal from the analyte to that of the internal standard. scispace.com This approach provides high accuracy and precision, with limits of detection often in the low nanomolar range. nih.govscispace.com

| Folate Vitamer | Limit of Detection (nmol/L) in Serum | Reference |

|---|---|---|

| 5-Methyltetrahydrofolic acid (5MeTHF) | 0.13 | nih.govscispace.com |

| 5-Formyltetrahydrofolic acid (5FoTHF) | 0.05 | nih.govscispace.com |

| Folic Acid (FA) | 0.07 | nih.govscispace.com |

Addressing Isobaric Interferences in Folate Vitamer Analysis

A significant challenge in folate analysis is the presence of isobaric interferences, which are compounds that have the same nominal mass as the analyte of interest and can co-elute chromatographically, leading to inaccurate quantification. nih.govresearchgate.net A notable example is the interference of MeFox (pyrazino-s-triazine derivative of 4α-hydroxy-5-methylTHF), a biologically inactive oxidation product of 5-methyltetrahydrofolate, with the analysis of the biologically active 5-formyltetrahydrofolate. nih.govresearchgate.net

To overcome this, methods have been developed to chromatographically separate these isobaric compounds or to use unique mass transitions in the tandem mass spectrometer that are specific to each compound. nih.gov For instance, while both 5-formyltetrahydrofolate and MeFox have a precursor ion with a mass-to-charge ratio (m/z) of 474, they produce different product ions upon fragmentation (e.g., m/z 299 for 5-formylTHF and m/z 284 for MeFox), allowing for their distinct quantification. nih.govresearchgate.net Properly accounting for such interferences is critical for the accurate assessment of biologically active folate levels. nih.govresearchgate.net

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| 5-Formyltetrahydrofolate | 474 | 299 | nih.govresearchgate.net |

| MeFox | 474 | 284 | nih.govresearchgate.net |

Electrochemical Detection Methods for Folate Coenzymes

Electrochemical detection (ECD) coupled with HPLC provides a highly sensitive and selective method for the analysis of folate coenzymes. researchgate.net This technique is based on the principle that many folate vitamers are electrochemically active, meaning they can be oxidized or reduced at an electrode surface. nih.gov

A common setup involves a multi-channel coulometric electrochemical detector, which consists of a series of electrodes set at different potentials. researchgate.net As the separated folates elute from the HPLC column and pass through the detector cell, they are subjected to these potentials. The resulting current generated by the oxidation or reduction of the folate is proportional to its concentration. nih.gov Different folate forms exhibit characteristic responses across the different channels of the detector, which aids in their identification. researchgate.net ECD is particularly advantageous for its high sensitivity, with detection limits in the picomole range. researchgate.net

| Folate Form (Pentaglutamyl) | Limit of Detection (pmol) | Reference |

|---|---|---|

| Tetrahydrofolate | 0.21 | researchgate.net |

| 5-Methyltetrahydrofolate | 0.41 | researchgate.net |

Methodological Challenges in Folate Form Analysis

The accurate analysis of specific folate forms, such as this compound and its related vitamers, is complicated by the inherent instability of these compounds and the structural diversity of their polyglutamyl derivatives. nih.govnih.gov These challenges necessitate meticulous sample handling and sophisticated analytical techniques to ensure reliable quantification and profiling. nih.gov

Stability Considerations in Sample Preparation

A primary challenge in the analysis of reduced folates like this compound is their susceptibility to degradation during sample collection, processing, and storage. nih.govservice.gov.uk Folate forms are sensitive to various factors, including heat, oxidation, light, and non-neutral pH levels, which can lead to significant losses and interconversions. nih.govcdc.govresearchgate.net

Key Stability Factors:

Oxidation: this compound and particularly its fully reduced form, 5-methyltetrahydrofolate (5-MTHF), are highly susceptible to oxidation. nih.govnih.gov Oxygen is a primary factor in the degradation of 5-MTHF. nih.gov To mitigate this, sample preparation is often performed in the presence of antioxidants, such as ascorbic acid or mercaptoethanol. service.gov.ukresearchgate.netnih.gov The addition of ascorbic acid has been shown to improve the stability of folates in samples stored at -70°C. nih.gov

Temperature: Elevated temperatures can accelerate the degradation of folates. researchgate.net Studies on serum samples have shown that storing whole blood at 32°C or 37°C for even one day can lead to significant decreases in 5-MTHF concentrations. nih.gov Conversely, long-term storage at -20°C has also been shown to result in folate losses, suggesting that -70°C or lower is more suitable for preserving sample integrity. cdc.govnih.gov However, for homogenized fresh fruits and vegetables, 5-MTHF was found to be stable for up to 12 months when stored at -60°C. usda.gov Repeated freeze-thaw cycles generally result in only minor changes in folate concentrations. nih.gov

pH: The stability of folate vitamers is highly dependent on pH. researchgate.netnih.gov For instance, 5-MTHF is relatively stable across a pH range of 2 to 10, even with heat treatment. nih.gov However, other related forms, like tetrahydrofolate, demonstrate significant instability at low pH values. nih.gov

Light: Exposure to light can also contribute to the degradation of these sensitive compounds, necessitating that sample handling be carried out under subdued light conditions. cdc.govresearchgate.net

To ensure accuracy, a consistently executed protocol for specimen collection and processing is crucial, as this represents a major source of pre-analytical error. cdc.gov The following table summarizes findings on the stability of 5-methyltetrahydrofolate under various suboptimal conditions.

| Condition | Sample Type | Duration | Effect on 5-Methyltetrahydrofolate (5-MTHF) | Effect on Oxidation Product (MeFox) | Reference |

|---|---|---|---|---|---|

| Storage of whole blood at 32°C | Human Serum | ≤ 3 days | Significant decrease (36–62%) | Significant increase (346–415%) | nih.gov |

| Storage of serum at 11°C (Delayed Freezing) | Human Serum | 7–14 days | Significant decrease (8.4–29%) | Significant increase (88–320%) | nih.gov |

| Storage of serum at 37°C | Human Serum Pools | 24 hours | ~33% average decrease | Equimolar gain | nih.gov |

| Long-term storage at -20°C | Human Serum Pools | ≥ 3 months | Significant decrease | Increase did not account for all 5-MTHF loss | nih.gov |

| Repeated Freeze/Thaw Cycles | Human Serum | ≤ 3 cycles | Generally stable, small changes (<1 nmol/L) | - | nih.gov |

Comprehensive Profiling of Polyglutamyl Forms

In biological systems, folates, including this compound, exist not as a single molecule but as a series of polyglutamates, which consist of a pteridine (B1203161) core attached to a chain of one to fourteen γ-linked glutamic acid moieties. frontiersin.orgnih.gov This structural diversity presents a significant analytical challenge, as methods must be capable of separating and quantifying each polyglutamyl form. nih.govbohrium.com

The analysis of this compound polyglutamates is complicated by several factors:

Structural Similarity: The various polyglutamyl forms are structurally very similar, differing only in the length of the glutamate (B1630785) tail. This makes their chromatographic separation difficult. nih.gov

Co-elution and Ion Suppression: The complexity of biological matrices can lead to co-elution of different folate forms or other endogenous compounds, causing ion suppression or enhancement in mass spectrometry-based methods, which can compromise quantification.

Lack of Commercial Standards: The availability of authenticated analytical standards for long-chain polyglutamates (typically beyond two glutamate residues) is limited, hindering absolute quantification.

In-source Fragmentation: During mass spectrometry analysis, folate polyglutamates can undergo in-source fragmentation, where parts of the molecule break off. nih.govbohrium.com This can lead to underestimation of the parent compound if not properly accounted for. nih.govbohrium.com

Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are essential for the comprehensive profiling of these compounds. nih.govbohrium.comnih.gov LC-MS/MS offers high sensitivity and selectivity, allowing for the unambiguous identification and quantification of different polyglutamyl species in complex samples. nih.govnih.gov The methodology often involves enzymatic treatment to cleave the polyglutamate tails, yielding the monoglutamate form for total folate measurement, or sophisticated chromatographic separations to resolve the individual polyglutamates. nih.gov

Research has shown that the distribution of polyglutamyl forms can vary significantly between different organisms and tissues. For example, in Saccharomyces cerevisiae (baker's yeast), the hexa- and heptaglutamates of 5-MTHF accounted for over 96% of the total 5-MTHF content. frontiersin.org In contrast, vegetables can show a wide range of polyglutamyl profiles. nih.gov

| Sample Type | Dominant 5-MTHF Polyglutamyl Forms | Analytical Method | Reference |

|---|---|---|---|

| Baker's Yeast (Saccharomyces cerevisiae) | Hexaglutamate (Glu6) and Heptaglutamate (Glu7) forms comprised >96% of total 5-MTHF. | UHPLC-Q-ToF-MS | frontiersin.org |

| Mouse Liver | Distribution of 5-MTHF polyglutamates was determined, but specific dominant forms were not detailed in the abstract. | Enzymatic conversion and electrophoretic analysis | nih.gov |

| Vegetables (Brassicaceae) | Dominated by polyglutamyl forms of 5-MTHF over the monoglutamate form. | HPLC-MS/MS | nih.gov |

| Vegetables (Asteraceae and Amaranthaceae) | Contained similar amounts of monoglutamyl and polyglutamyl 5-MTHF. | HPLC-MS/MS | nih.gov |

Comparative Biochemical Analysis and Evolutionary Perspectives of 5 Methyldihydrofolate Metabolism

Interspecies Variations in Folate Biosynthetic and Metabolic Pathways

The ability to synthesize and metabolize folates varies significantly across different species, reflecting diverse evolutionary histories and nutritional strategies. Higher eukaryotes, including mammals, cannot synthesize folates de novo and must acquire them from their diet. researchgate.net In contrast, most prokaryotes, lower eukaryotes like fungi and certain protozoa, and plants possess the complete enzymatic machinery for de novo folate biosynthesis. researchgate.netnih.govfrontiersin.org This fundamental difference makes the folate biosynthetic pathway a key target for antimicrobial drugs. researchgate.netmdpi.com

The biosynthesis pathway begins with guanosine (B1672433) triphosphate (GTP) and results in the formation of dihydrofolate (DHF), which is then reduced to the active tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR). researchgate.net This THF molecule then enters the folate cycle to be converted into various one-carbon derivatives, including 5-methyltetrahydrofolate.

Significant interspecies differences are also observed in the distribution and concentration of folate derivatives. A comparative analysis of plasma folates revealed striking variations among mammals. oup.com In humans, rabbits, dogs, cows, and horses, 5-methyltetrahydrofolate is the exclusive or predominant form of folate in plasma. oup.com Rats and mice show trace amounts of tetrahydrofolate alongside 5-methyltetrahydrofolate. oup.com In stark contrast, pigs exhibit high concentrations of tetrahydrofolate, with 5-methyltetrahydrofolate constituting only about 26% of the total plasma folate. oup.com The reasons for these dramatic differences are not fully understood but may relate to variations in synthesis, tissue release, metabolic degradation, or the activity of folate-binding proteins. oup.com

Furthermore, the profile of folate derivatives can differ markedly even between kingdoms. The folate profile of E. coli is distinct from mammalian samples, showing a much greater abundance of formyl tetrahydrofolate. researchgate.net Within an organism, folate distribution is also compartmentalized. In plants, for example, the final steps of tetrahydrofolate biosynthesis occur in the mitochondria, while different folate pools exist in the cytosol and plastids. frontiersin.orgnih.gov The cytosol is dominated by 5-methyl-THF for methionine synthesis, whereas the plastidial pool contains both 5-methyl-THF and 10-formyl-THF. frontiersin.org

| Species | 5-Methyl-H4folate (ng/mL) | H4folate (ng/mL) | Primary Plasma Folate |

|---|---|---|---|

| Human | Data not specified, but primary form | Not Detected | 5-Methyl-H4folate |

| Pig | 3.5 ± 1.0 | 10.2 ± 2.9 | H4folate |

| Rat | Data not specified, but primary form | ~0.5 | 5-Methyl-H4folate |

| Mouse | Data not specified, but primary form | ~0.5 | 5-Methyl-H4folate |

| Rabbit | Data not specified, but primary form | Not Detected | 5-Methyl-H4folate |

| Dog | Data not specified, but primary form | Not Detected | 5-Methyl-H4folate |

| Cow | Data not specified, but primary form | Not Detected | 5-Methyl-H4folate |

| Horse | Data not specified, but primary form | Not Detected | 5-Methyl-H4folate |

Data sourced from a 1992 study by G. D. C. and colleagues, as presented in a comparative review. oup.com Values for pigs are mean ± SD.

Evolutionary Divergence of Folate-Related Enzymes and Regulatory Mechanisms

The enzymes of folate metabolism exhibit a fascinating evolutionary history characterized by gene duplication, fusion, fission, and divergent evolution of function and regulation. Folate-dependent reactions are often compartmentalized into the cytosol and mitochondria, with separate sets of enzymes for each compartment that likely arose from gene duplication events. nih.govduke.edu For instance, phylogenetic analysis suggests the vertebrate mitochondrial enzyme ALDH1L2 arose from a duplication of the gene for the cytosolic enzyme ALDH1L1 over 500 million years ago. duke.edu

Gene fusion and fission events have also shaped the folate biosynthetic pathway. In many eukaryotes, the genes for dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are fused. researchgate.net A more complex three-gene fusion involving folB, folK, and folP—which catalyze consecutive steps in folate synthesis—is found in a mosaic of species, suggesting it was present in the last common ancestor of Amoebozoa and Opisthokonta but was subsequently lost in others, including humans. researchgate.net The high frequency of subsequent gene fission events for this three-gene fusion indicates it is a highly labile character. researchgate.net

Dihydrofolate reductase (DHFR), a key enzyme that reduces dihydrofolate to tetrahydrofolate, shows significant evolutionary divergence in its conformational dynamics. nih.govwikipedia.org Although human and E. coli DHFR are structurally similar, their intrinsic dynamic properties and catalytic mechanisms are quite different. nih.gov These differences are significant enough that human DHFR fails to function efficiently in the cellular environment of an E. coli cell. nih.govharvard.edu This divergence in dynamics may represent functional adaptations to the different intracellular conditions in bacterial versus mammalian cells. nih.gov

Regulatory mechanisms also show evolutionary adaptation. In bacteria, comparative genomics analyses suggest that DHFR and thymidylate synthase (TYMS) are adaptively coupled and co-evolve as an independent unit from the rest of folate metabolism. biorxiv.org This coupling is driven by the biochemical constraint of avoiding the depletion of reduced folates and the accumulation of the intermediate dihydrofolate. biorxiv.org In eukaryotes, folate metabolism is regulated at multiple levels, including transcriptional control, post-translational modifications, and allosteric regulation by metabolites, which ensures the pathway is balanced according to cellular needs. creative-proteomics.commdpi.comresearchgate.net

Cross-Kingdom Commonalities in One-Carbon Metabolism

Despite the interspecies variations in folate biosynthesis, the core functions of one-carbon metabolism are remarkably conserved across all kingdoms of life, from microbes to humans. mdpi.com This network of reactions, which consists of the interconnected folate and methionine cycles, is essential for fundamental biological processes such as the synthesis of purines and pyrimidines for DNA replication, amino acid homeostasis, and providing methyl groups for virtually all biological methylation reactions. nih.govmdpi.comnih.gov

The central role of folate derivatives as cofactors for one-carbon transfers is a universal feature. Tetrahydrofolate (THF) and its derivatives, including 5,10-methylenetetrahydrofolate and 5-methyltetrahydrofolate, act as acceptors and donors of one-carbon units in a variety of biosynthetic and degradative reactions. nih.gov The requirement for these reactions is universal for cellular proliferation and growth. nih.govwikipedia.org

The intersection of the folate and methionine cycles is another conserved feature. 5-methyltetrahydrofolate provides the methyl group for the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase. creative-proteomics.com Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids. creative-proteomics.comresearchgate.net This linkage is so fundamental that a deficiency in folate can disrupt methylation processes, highlighting a conserved mechanism of interaction between nutrition and the genome. nih.gov This deep conservation underscores the ancient origins and indispensable nature of one-carbon metabolism for sustaining life.

Genomic and Proteomic Approaches to Comparative Folate Biochemistry

Modern high-throughput technologies have revolutionized the study of comparative folate biochemistry, allowing for a holistic overview of metabolic responses and evolutionary relationships. nih.gov

Genomic Approaches: Comparative genomics allows researchers to map the evolutionary dependencies between enzymes. By analyzing gene co-occurrence and synteny (the conservation of gene order on chromosomes) across thousands of bacterial genomes, studies have revealed that enzymes like DHFR and thymidylate synthase form a co-evolving adaptive unit, separate from other folate enzymes. biorxiv.org Genome-wide association studies (GWAS) and analysis of single-nucleotide polymorphisms (SNPs) in genes encoding folate pathway enzymes (e.g., MTHFR, DHFR) have identified common genetic variants that influence folate metabolism and are associated with various diseases across populations. nih.govnih.govgeneticlifehacks.com These approaches help explain individual and species-level differences in folate requirements and metabolism.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying 5-Methyldihydrofolate in biological samples?

- Methodological Answer : Validated techniques include capillary electrophoresis (CE) with on-line detection for high sensitivity in blood, serum, and urine . High-performance liquid chromatography (HPLC) coupled with UV or fluorescence detection is widely used due to its reproducibility. Mass spectrometry (MS) provides superior specificity for distinguishing this compound from structurally similar folates. Ensure calibration curves are constructed using certified reference materials and include internal standards (e.g., isotopically labeled analogs) to correct for matrix effects .

Q. How should researchers design experiments to investigate this compound's role in cellular metabolism?

- Methodological Answer : Formulate hypotheses using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant). For in vitro studies, control variables such as cell type, culture conditions, and folate-free media pretreatment. Use dose-response experiments to assess concentration-dependent effects. Include negative controls (e.g., folate-depleted systems) and validate findings with orthogonal assays (e.g., enzymatic activity measurements paired with metabolite profiling) .

Advanced Research Questions

Q. How can contradictory findings about this compound's bioavailability in different populations be resolved?

- Methodological Answer : Conduct systematic reviews following PRISMA guidelines to aggregate data across studies . Assess heterogeneity using meta-regression to identify confounding variables (e.g., genetic polymorphisms in folate transporters, dietary folate intake). For primary research, stratify cohorts by MTHFR genotype (e.g., C677T polymorphism) and employ kinetic modeling to differentiate absorption rates from metabolic conversion .

Q. What advanced techniques optimize this compound detection in complex matrices like cerebrospinal fluid (CSF)?

- Methodological Answer : Pre-concentration methods such as solid-phase extraction (SPE) or microdialysis can enhance sensitivity in low-abundance matrices. Couple CE or HPLC with tandem MS (LC-MS/MS) to improve selectivity. Validate methods using spike-recovery experiments in artificial CSF to account for ion suppression or enhancement effects .

Q. How can researchers assess this compound stability under varying physiological conditions?

- Methodological Answer : Perform stress-testing experiments by incubating the compound at different pH levels (simulating gastrointestinal and intracellular environments), temperatures, and oxidative conditions (e.g., H2O2 exposure). Monitor degradation products via time-course HPLC or NMR analyses. Use accelerated stability studies to predict shelf-life under storage conditions .

Methodological Guidance

Q. What strategies ensure rigorous literature reviews on this compound's mechanisms?

- Methodological Answer : Use Boolean operators (e.g., "this compound AND (transport OR metabolism)") in databases like PubMed and Embase. Leverage Google Scholar’s "Cited by" feature to track seminal papers and identify knowledge gaps. Document search strategies using PRISMA flow diagrams for transparency .

Q. How should ethical considerations be addressed in human trials involving this compound supplementation?

- Methodological Answer : Obtain IRB approval and clearly define inclusion/exclusion criteria to avoid selection bias. For randomized controlled trials (RCTs), use double-blinding and placebo controls. Monitor adverse events rigorously, and ensure informed consent documents disclose potential risks (e.g., masking vitamin B12 deficiency) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.